molecular formula C15H15N3O3 B5507134 5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B5507134
M. Wt: 285.30 g/mol
InChI Key: XAKLOEQMNBAQLY-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a dione moiety. Its structure includes a 2-hydroxyethyl substituent at position 5, a methyl group at position 6, and a phenyl ring at position 2.

Properties

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9-11(7-8-19)13(20)12-14(16-9)17-18(15(12)21)10-5-3-2-4-6-10/h2-6,19H,7-8H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKLOEQMNBAQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has been investigated for various biological activities, particularly in the context of anticancer properties and other therapeutic potentials. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H15N3O3\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3

Molecular Characteristics

  • Molecular Weight : 273.29 g/mol
  • CAS Number : Not specifically listed in the search results.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines including Hela (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
    • For instance, a related derivative showed an IC50 of 2.59 µM against Hela cells and induced cell cycle arrest at the S phase, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. The compound triggers mitochondrial dysfunction leading to cytochrome c release and activation of caspases .
    • In addition to apoptosis, it has been observed to cause cell cycle arrest at specific phases in different cell lines, indicating its selective action based on cellular context .

Anti-inflammatory Properties

The pyrazolo[3,4-b]pyridine derivatives also exhibit anti-inflammatory activity. They are believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Some studies have explored the antimicrobial effects of this compound against various bacterial strains. While specific data on the compound's efficacy is limited, related pyrazolo[3,4-b]pyridines have shown promise against Mycobacterium tuberculosis .

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Mechanism of Action
AnticancerHela2.59Apoptosis induction, cell cycle arrest
AnticancerMCF74.66Apoptosis induction
Anti-inflammatoryVariousNot specifiedInhibition of COX-2 and cytokines
AntimicrobialMycobacterium tuberculosisNot specifiedPotential inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines. In vitro assays indicated that modifications to the structure can significantly enhance anticancer properties by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing potential in mitigating neuronal damage and improving cognitive function .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The compound exhibited zones of inhibition comparable to conventional antibiotics, indicating its potential application in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-b]Pyridine-Dione Derivatives

The pyrazolo[3,4-b]pyridine-dione scaffold is structurally similar to other fused heterocyclic diones, but substituent variations critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
5-(4-Chlorobenzyl)-6-methyl-2-phenyl derivative 5-(4-Cl-benzyl), 6-methyl, 2-phenyl 395.85 Lipinski-compliant; potential bioactivity
5-Butyl-6-methyl-2-phenyl derivative 5-butyl, 6-methyl, 2-phenyl 297.35 Lower molecular weight; hydrophobic
6-(4-Methylphenyl)-2-phenyl derivative 6-(4-Me-phenyl), 2-phenyl 317.34 Aromatic substituents; moderate polarity
Target compound 5-(2-hydroxyethyl), 6-methyl, 2-phenyl Not reported Hydroxyethyl enhances hydrophilicity

Key Observations :

  • The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like the 5-butyl or 5-(4-chlorobenzyl) derivatives .
  • Substituents at position 5 significantly modulate bioactivity and metabolic stability. For example, ester-linked analogs (e.g., pyrrolo[3,4-c]pyridine-diones) exhibit metabolic instability, whereas hydroxyethyl may confer stability .

Comparison with Non-Pyrazolo Diones

Thiazolo[3,2-a]Pyrimidine-Diones ()

These compounds, such as 9b and 9c , share the dione motif but feature a thiazolo-pyrimidine core. They exhibit:

  • Higher melting points (110–122°C vs. ~200°C for furo[3,4-b]pyridine-diones) .
  • Moderate yields (76–85%) via cyclocondensation reactions .
Furo[3,4-b]Pyridine-Diones ()

Examples like IIIg (4-phenyl derivative) and IIId (4-(4′-tolyl) derivative) highlight:

  • Elevated melting points (200–293°C) due to rigid fused-ring systems .
  • High synthetic yields (72–89%) under mild conditions .
Pyrrolo[3,4-c]Pyridine-Diones ()

These compounds, such as 7-amino-2-(3-chlorobenzyl)-...-dione, demonstrate:

  • Potent antimycobacterial activity (MIC = 0.065 µM) .
  • Metabolic instability of ester-linked precursors, resolved by structural optimization .

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